molecular formula C17H21FN4O2 B6813105 N-(2,5-dimethylpyrazol-3-yl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide

N-(2,5-dimethylpyrazol-3-yl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide

Cat. No.: B6813105
M. Wt: 332.4 g/mol
InChI Key: YYDNBFLOUSJJMV-UHFFFAOYSA-N
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Description

N-(2,5-dimethylpyrazol-3-yl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-11-6-16(21(2)20-11)19-17(24)10-22-9-14(23)8-15(22)12-4-3-5-13(18)7-12/h3-7,14-15,23H,8-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDNBFLOUSJJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CN2CC(CC2C3=CC(=CC=C3)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylpyrazol-3-yl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 2,5-dimethylpyrazole, 3-fluorobenzaldehyde, and pyrrolidine derivatives. Common synthetic routes could involve:

    Formation of the pyrazole ring: This step might involve the reaction of 2,5-dimethylpyrazole with suitable reagents to introduce the desired substituents.

    Formation of the pyrrolidine ring: This could involve the reaction of 3-fluorobenzaldehyde with pyrrolidine under specific conditions to form the pyrrolidine ring.

    Coupling reactions: The final step might involve coupling the pyrazole and pyrrolidine derivatives to form the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylpyrazol-3-yl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction reactions could involve the conversion of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: This compound might undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions might include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, analgesic, or anticancer properties.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide would depend on its specific biological target. Potential mechanisms might include:

    Enzyme inhibition: The compound might inhibit specific enzymes involved in disease pathways.

    Receptor binding: It might bind to specific receptors, modulating their activity.

    Signal transduction pathways: The compound might affect intracellular signaling pathways, leading to changes in cell function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazole derivatives with biological activity, such as:

  • N-(2,5-dimethylpyrazol-3-yl)-2-[2-(3-chlorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide
  • N-(2,5-dimethylpyrazol-3-yl)-2-[2-(3-methylphenyl)-4-hydroxypyrrolidin-1-yl]acetamide

Uniqueness

N-(2,5-dimethylpyrazol-3-yl)-2-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]acetamide might be unique due to its specific substituents, which could confer distinct biological activities or chemical properties compared to similar compounds.

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